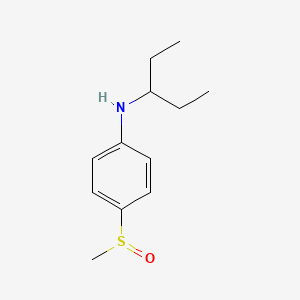
4-methylsulfinyl-N-pentan-3-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylsulfinyl-N-pentan-3-ylaniline is an organic compound with the molecular formula C12H19NS It is characterized by the presence of a methylsulfinyl group attached to the fourth position of an aniline ring, with a pentan-3-yl substituent on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfinyl-N-pentan-3-ylaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, aniline, undergoes a substitution reaction with a suitable alkylating agent to introduce the pentan-3-yl group on the nitrogen atom.
Introduction of the Methylsulfinyl Group: The next step involves the oxidation of a methylthio group to a methylsulfinyl group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-methylsulfinyl-N-pentan-3-ylaniline can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-methylsulfinyl-N-pentan-3-ylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methylsulfinyl-N-pentan-3-ylaniline involves its interaction with specific molecular targets. The methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pentan-3-yl group may affect the compound’s solubility and bioavailability, enhancing its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
4-methylthio-N-pentan-3-ylaniline: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4-methylsulfonyl-N-pentan-3-ylaniline: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.
Uniqueness
4-methylsulfinyl-N-pentan-3-ylaniline is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to its methylthio and methylsulfonyl analogs
Propiedades
IUPAC Name |
4-methylsulfinyl-N-pentan-3-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-4-10(5-2)13-11-6-8-12(9-7-11)15(3)14/h6-10,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHZNFKOGYRGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)S(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B7656661.png)

![4-[1-(1-Methylcyclobutanecarbonyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B7656670.png)
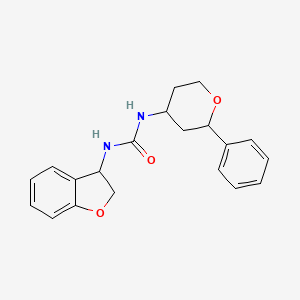
![1-(4,6-Dimethylpyridin-2-yl)-3-[1-(oxan-4-yl)ethyl]urea](/img/structure/B7656696.png)
![N-(6-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide](/img/structure/B7656697.png)
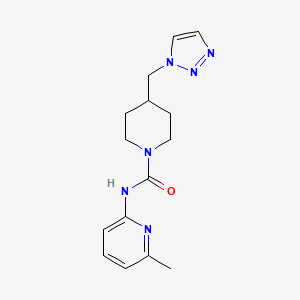
![1-(4,6-Dimethylpyridin-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7656710.png)
![4-[(dimethylamino)methyl]-N-[(4-methyloxan-4-yl)methyl]pyridin-2-amine](/img/structure/B7656713.png)
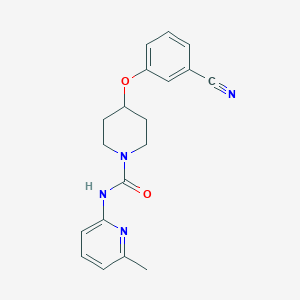
![1-[2-(Dimethylamino)-1-phenylethyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B7656727.png)
![3-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylpropanamide](/img/structure/B7656732.png)
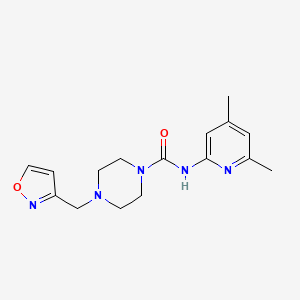
![1-methyl-N-(6-methylpyridin-2-yl)-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7656756.png)
